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Compound of Interest

Compound Name: 7-Bromoisoquinolin-1-amine

Cat. No.: B152705

In-Depth Technical Guide: 7-Bromoisoquinolin-1-
amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Bromoisoquinolin-1-amine, a
key building block in modern medicinal chemistry. This document details its chemical
properties, synthesis, and applications, with a focus on its role in the development of targeted

therapeutics.

Core Compound Properties

7-Bromoisoquinolin-1-amine is a heterocyclic amine containing an isoquinoline core
functionalized with a bromine atom at the 7-position and an amino group at the 1-position.
These functional groups provide versatile handles for a variety of chemical transformations,
making it a valuable intermediate in the synthesis of complex organic molecules.
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Property Value Source
CAS Number 215453-53-5 [1]12]
Molecular Formula CoH7BrN2 [1]12]
Molecular Weight 223.07 g/mol [11[3]
IUPAC Name 7-bromoisoquinolin-1-amine

1-Amino-7-bromoisoquinoline,
Synonyms o [2]
7-Bromo-1-isoquinolinamine

Synthesis of Isoquinoline Scaffolds: An Exemplary
Approach

While a specific, detailed synthesis protocol for 7-Bromoisoquinolin-1-amine is not readily
available in the cited literature, the synthesis of related bromoisoquinoline derivatives often
involves the Pomeranz-Fritsch reaction or electrophilic bromination of the isoquinoline core.
Regioselective bromination at the 7-position can be challenging and may require specific
directing groups or carefully controlled reaction conditions using brominating agents like N-
bromosuccinimide (NBS).[4]

For the amination at the 1-position, a common strategy involves the Chichibabin reaction or
nucleophilic aromatic substitution on a precursor with a suitable leaving group at the 1-position.

Applications in Drug Discovery

The unique structural features of 7-Bromoisoquinolin-1-amine make it an attractive starting
material for the synthesis of bioactive molecules, particularly in the realm of oncology. The
isoquinoline core is a known pharmacophore in many kinase and poly (ADP-ribose)
polymerase (PARP) inhibitors.

Role in Kinase Inhibitor Synthesis

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is
a hallmark of many cancers. The aminoisoquinoline scaffold can serve as a hinge-binding motif
in the ATP-binding pocket of many kinases. The bromine atom on 7-Bromoisoquinolin-1-
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amine provides a convenient site for modification via cross-coupling reactions to introduce
various substituents that can enhance potency and selectivity.

Potential in PARP Inhibitor Development

PARP enzymes are key players in DNA damage repair. Inhibitors of PARP, particularly PARP1,
have shown significant promise in the treatment of cancers with deficiencies in other DNA
repair pathways, such as those with BRCA1/2 mutations.[5][6] The isoquinolinone scaffold,
which can be derived from 7-Bromoisoquinolin-1-amine, is a common core structure in many
PARP inhibitors. The amine and bromine functionalities allow for the elaboration of the
molecule to optimize interactions with the PARP active site.[7][8]

Key Experimental Protocols: Cross-Coupling
Reactions

The bromine atom at the 7-position of 7-Bromoisoquinolin-1-amine is a versatile handle for
palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-
Hartwig reactions. These reactions are fundamental in modern drug discovery for the formation
of carbon-carbon and carbon-nitrogen bonds, respectively.

Exemplary Suzuki-Miyaura Coupling Protocol

This protocol describes a general procedure for the coupling of an aryl bromide with a boronic
acid, which can be adapted for 7-Bromoisoquinolin-1-amine.

Materials:

7-Bromoisoquinolin-1-amine (1.0 mmol)

Arylboronic acid (1.2 mmol)

Palladium catalyst (e.g., Pd(PPhs)4, 0.05 mmol)

Base (e.g., K2COs, 2.0 mmol)

Solvent (e.g., 1,4-dioxane/water mixture)

Inert atmosphere (Argon or Nitrogen)
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Procedure:

¢ In a reaction vessel, combine 7-Bromoisoquinolin-1-amine, the arylboronic acid, palladium
catalyst, and base.

o Evacuate and backfill the vessel with an inert gas three times.
e Add the degassed solvent system.

e Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed
(monitor by TLC or LC-MS).

o Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate),
and wash with water and brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

 Purify the crude product by column chromatography.
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Coupled Product
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Caption: Generalized Suzuki-Miyaura cross-coupling catalytic cycle.

Exemplary Buchwald-Hartwig Amination Protocol
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This protocol outlines a general method for the C-N bond formation between an aryl bromide

and an amine, adaptable for 7-Bromoisoquinolin-1-amine.

Materials:

7-Bromoisoquinolin-1-amine (as the aryl bromide) or a suitable amine coupling partner
Aryl or alkyl amine (1.2 mmol)

Palladium precatalyst (e.g., Pdz(dba)s, 0.02 mmol)

Ligand (e.g., Xantphos, 0.04 mmol)

Base (e.g., NaOtBu, 1.4 mmol)

Anhydrous solvent (e.g., toluene)

Inert atmosphere (Argon or Nitrogen)

Procedure:

To a Schlenk flask, add the aryl bromide, palladium precatalyst, ligand, and base.
Evacuate and backfill the flask with an inert gas three times.
Add the anhydrous solvent, followed by the amine.

Heat the reaction mixture to 90-110 °C and stir until the reaction is complete (monitor by TLC
or LC-MS).

After cooling, quench the reaction and perform an aqueous workup.

Extract the product with an organic solvent, dry the combined organic layers, and
concentrate.

Purify the product by column chromatography.
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Caption: Generalized Buchwald-Hartwig amination catalytic cycle.

Analytical Characterization

The characterization of 7-Bromoisoquinolin-1-amine and its derivatives relies on standard
analytical techniques.

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR are used to confirm the
structure of the molecule. The chemical shifts of the protons and carbons in the isoquinoline
core will be influenced by the positions of the bromo and amino substituents.

e Mass Spectrometry (MS): High-resolution mass spectrometry is employed to confirm the
molecular weight and elemental composition. The isotopic pattern of bromine (approximately
1:1 ratio of 7°Br and 8!Br) will be a characteristic feature in the mass spectrum.

e High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the
compound and to monitor the progress of reactions. A reversed-phase C18 column with a
mobile phase consisting of a mixture of acetonitrile and water with a modifier like formic acid
or trifluoroacetic acid is a common starting point for method development.

Conclusion

7-Bromoisoquinolin-1-amine is a valuable and versatile building block for the synthesis of
complex heterocyclic molecules with potential applications in drug discovery. Its strategic
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functionalization allows for the exploration of a wide chemical space, particularly in the
development of kinase and PARP inhibitors. The use of modern cross-coupling reactions
provides efficient and modular routes to a diverse range of derivatives. Further investigation
into the synthesis and reactivity of this compound is warranted to fully exploit its potential in
medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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